molecular formula C14H18N2O B13425686 (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol

(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B13425686
M. Wt: 230.31 g/mol
InChI Key: GZFWRCFDLXPQKT-UHFFFAOYSA-N
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Description

(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-Pyrazol-1-yl)phenyl)methanol: This compound has a similar structure but lacks the isobutyl group.

    1-phenyl-3-methyl-1H-pyrazol-5-ol: This compound has a methyl group instead of the isobutyl group.

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Properties

IUPAC Name

[1-(2-methylpropyl)-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11(2)8-16-9-13(10-17)14(15-16)12-6-4-3-5-7-12/h3-7,9,11,17H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFWRCFDLXPQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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